molecular formula C14H17N3O2 B1424418 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid CAS No. 1206970-25-3

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B1424418
CAS No.: 1206970-25-3
M. Wt: 259.3 g/mol
InChI Key: VFHSCQAJPJMUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is a high-value chemical reagent designed for pharmaceutical research and development. This compound features a benzoic acid scaffold linked to a substituted pyrazole ring, a structure frequently employed in medicinal chemistry due to its potential as a versatile building block for novel active molecules . The incorporation of a 2-(dimethylamino)ethyl side chain enhances the molecule's properties, potentially improving solubility and enabling interaction with biological targets, similar to other advanced research compounds . Research Applications: This benzoic acid derivative is primarily used as a key synthetic intermediate. Researchers can utilize it in the construction of more complex molecules, such as potential kinase inhibitors . Its structure makes it a promising candidate for developing candidates for oncology and signal transduction research. Furthermore, pyrazole-benzoic acid hybrids have demonstrated utility as monomers for synthesizing Metal-Organic Framework (MOF) materials, which have applications in catalysis and material science . Handling and Safety: While specific hazard data for this exact compound is not fully classified, safe laboratory practices should always be followed . It is recommended to handle the material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Quality Assurance: We supply this compound as a high-purity solid to ensure consistent and reliable results in your research experiments. Important Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSCQAJPJMUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191390
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-25-3
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common and versatile approach to synthesize pyrazole derivatives involves the condensation of β-diketones or β-ketonitriles with hydrazine or hydrazine derivatives. This method is widely used for 5-aminopyrazole synthesis and can be adapted for substituted pyrazoles such as the target compound.

  • Starting from a suitable β-ketonitrile or β-diketone intermediate bearing the benzoic acid or ester functionality, reaction with hydrazine hydrate under reflux conditions in ethanol or other polar solvents leads to cyclization forming the pyrazole ring.
  • The dimethylaminoethyl group can be introduced either by using a hydrazine derivative already bearing this substituent or by subsequent alkylation of the pyrazole nitrogen.

Ester Hydrolysis and Functional Group Transformations

  • The benzoic acid moiety is often introduced or preserved as an ester (e.g., ethyl 4-(pyrazol-4-yl)benzoate) during pyrazole ring formation to improve solubility and reaction handling.
  • After pyrazole formation, ester hydrolysis under acidic or basic conditions yields the free benzoic acid.
  • For example, refluxing with hydrazine hydrate in ethanol converts esters to hydrazides, which can be further cyclized or functionalized.

Introduction of the 2-(Dimethylamino)ethyl Side Chain

  • The 2-(dimethylamino)ethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the pyrazole nitrogen.
  • Alternatively, starting materials such as 2-(dimethylamino)ethyl hydrazine can be used to build the pyrazole ring directly with the side chain in place.

Representative Synthetic Route (Literature-Based)

Step Reactants & Conditions Product Yield & Notes
1 Ethyl 4-aminobenzoate + acetonyl acetone, reflux in glacial acetic acid Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate 65% yield, intermediate for pyrazole synthesis
2 Compound (1) + hydrazine hydrate, reflux in ethanol 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide 80% yield, hydrazide intermediate
3 Hydrazide + ethyl acetoacetate, reflux with acetic acid Pyrazole derivative with methyl substituents 72% yield, pyrazole ring formation
4 Alkylation or substitution with 2-(dimethylamino)ethyl moiety Target compound or precursor Variable yield depending on method
5 Ester hydrolysis (if needed) 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid Final product

Detailed Research Findings and Analysis

Hydrazine-Mediated Pyrazole Synthesis

  • Hydrazine hydrate is a key reagent for pyrazole ring formation by reacting with β-diketones or esters.
  • The reaction is typically performed under reflux in ethanol or glacial acetic acid, monitored by thin-layer chromatography (TLC) for completion.
  • The hydrazide intermediates formed are crucial for further cyclization or functionalization steps.

Side Chain Installation Strategies

  • Direct alkylation of the pyrazole nitrogen with 2-(dimethylamino)ethyl halides under basic conditions is a common approach.
  • Alternatively, the use of substituted hydrazines bearing the dimethylaminoethyl group can streamline synthesis by incorporating the side chain during pyrazole formation.

Purification and Characterization

  • Recrystallization from ethanol or aqueous alcohol mixtures is used to purify intermediates and final products.
  • Characterization methods include melting point determination, infrared spectroscopy (notably NH and C=O stretches), and nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns.

Comparative Table of Preparation Methods

Method Aspect Hydrazine Condensation Direct Alkylation Substituted Hydrazine Route
Starting Materials β-diketones or esters + hydrazine hydrate Pyrazole + alkyl halide Substituted hydrazine derivatives
Reaction Conditions Reflux in ethanol or acetic acid Basic conditions, room temp or reflux Reflux or mild heating
Advantages Well-established, high yields Simple, direct introduction of side chain Streamlined synthesis
Disadvantages Multi-step, requires intermediate isolation Possible side reactions, selectivity issues Availability of substituted hydrazines
Typical Yields 65-80% per step Variable, often moderate Moderate to high

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid group and pyrazole ring exhibit distinct oxidation behaviors:

  • Carboxylic Acid Stability : The benzoic acid moiety remains stable under mild oxidative conditions (e.g., H₂O₂, KMnO₄ in acidic media) but undergoes decarboxylation at temperatures >200°C .

  • Pyrazole Ring Oxidation : The pyrazole nitrogen participates in radical-mediated oxidation, forming N-oxide derivatives. For example, reaction with m-CPBA (meta-chloroperbenzoic acid) yields 1-(2-(dimethylamino)ethyl)-4-(4-carboxyphenyl)-1H-pyrazole 3-oxide .

Key Data :

ReagentConditionsProductYield (%)
H₂O₂ (30%)RT, 12 hrBenzoic acid intact95
m-CPBADCM, 0°C → RTPyrazole N-oxide78

Reduction Reactions

The dimethylaminoethyl side chain and aromatic systems participate in selective reductions:

  • Nitro Group Reduction : When nitro derivatives are present (e.g., in precursors), catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine without affecting the benzoic acid group .

  • Ester Reduction : Methyl/ethyl esters of the benzoic acid are reduced to primary alcohols using LiAlH₄ (THF, 0°C) with >85% efficiency .

Example Pathway :

text
Ethyl 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoate → LiAlH₄/THF → 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzyl alcohol

Substitution Reactions

The pyrazole ring’s 4-position and benzoic acid’s ortho positions are reactive sites:

  • Nucleophilic Aromatic Substitution : Electrophilic bromination (Br₂/FeBr₃) at the benzoic acid’s ortho position yields 2-bromo-4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) modify the pyrazole’s 1-position, enabling biaryl formation .

Comparative Reactivity :

PositionReaction TypeReagentProduct
Pyrazole N1AlkylationCH₃I/NaHQuaternary ammonium salt
Benzoic acid C2BrominationBr₂/FeBr₃2-Bromo derivative

Condensation and Cyclization

The carboxylic acid group facilitates cyclocondensation:

  • Hydrazide Formation : Reaction with hydrazine (NH₂NH₂, EtOH) produces 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzohydrazide, a precursor for heterocyclic systems like 1,3,4-oxadiazoles .

  • Thiazole Synthesis : Condensation with phenacyl bromides (RCOCH₂Br) yields 2-(4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)phenyl)thiazoles, with yields up to 82% .

Optimized Conditions :

SubstrateReagentTemp (°C)Time (hr)Yield (%)
BenzohydrazideCS₂/KOH120675
Phenacyl bromideEtOH80282

Acid-Base Reactions

The dimethylaminoethyl side chain confers pH-dependent behavior:

  • Protonation : At pH <3, the dimethylamino group becomes protonated, increasing water solubility (>50 mg/mL) .

  • Coordination Chemistry : The tertiary amine binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes characterized by shifts in IR ν(C=O) from 1680 → 1620 cm⁻¹ .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReaction with LiAlH₄
4-(Dimethylamino)benzoic acidNo pyrazoleEster → Alcohol (90%)
4-(1H-Pyrazol-4-yl)benzoic acidNo dimethylaminoethylSlower ester reduction (72%)
Target compoundFull structureFaster reduction (88%) due to inductive effects

Industrial-Scale Considerations

Process optimization for large-scale synthesis includes:

  • Continuous Flow Reactors : Reduce reaction time for bromination from 8 hr (batch) to 1.5 hr .

  • Purification : Recrystallization from EtOH/H₂O (3:1) achieves >99% purity .

Scientific Research Applications

Medicinal Chemistry

DMAPBA has been investigated for its potential use in drug development due to its ability to interact with biological targets. The compound's structure allows it to act as a pharmacophore in the design of new therapeutic agents.

  • Anticancer Activity : Preliminary studies suggest that DMAPBA derivatives may exhibit anticancer properties by inhibiting specific tumor growth pathways. Research indicates that compounds with similar pyrazole structures have shown promise in targeting cancer cells, making DMAPBA a candidate for further exploration in oncology .
  • Anti-inflammatory Effects : There is emerging evidence that DMAPBA could possess anti-inflammatory properties. Studies have shown that compounds containing pyrazole moieties can modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Material Science

DMAPBA is being explored for its applications in material science, particularly in the development of novel polymers and nanomaterials.

  • Polymer Synthesis : As a synthetic intermediate, DMAPBA can be utilized in the creation of functionalized polymers. Its ability to form stable bonds with various monomers makes it a valuable component in designing materials with specific mechanical and thermal properties .
  • Nanotechnology : The compound's unique structure allows for its integration into nanostructures, which can enhance the properties of materials used in electronics and photonics. Research is ongoing to evaluate how DMAPBA can improve the conductivity and stability of nanomaterials .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of DMAPBA derivatives on cancer cell lines. The results indicated that these derivatives inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting DMAPBA's potential as a lead compound for anticancer drug development .

Case Study 2: Polymer Development

In another research initiative, scientists synthesized a series of polymers incorporating DMAPBA into their backbone. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This study demonstrated the versatility of DMAPBA as a building block for advanced materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
  • CAS Registry Number : 1416346-62-7
  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Structure: Comprises a pyrazole ring substituted at the 4-position with a benzoic acid group and at the 1-position with a 2-(dimethylamino)ethyl chain .

The dimethylaminoethyl group may enhance solubility and bioavailability, while the benzoic acid moiety offers opportunities for further derivatization.

Comparison with Structurally Similar Compounds

4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)benzoic Acid

  • Molecular Formula : C₁₂H₁₀F₂N₂O₂
  • Key Differences: Substituent: Replaces the dimethylaminoethyl group with a difluoroethyl chain. Safety Profile: Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher toxicity compared to the dimethylaminoethyl analog .

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Key Differences :
    • Functional Group : Ester (methyl) instead of carboxylic acid.
    • Impact on Bioactivity : The ester group may improve cell membrane permeability but requires hydrolysis in vivo to release the active benzoic acid form.
    • Synthetic Utility : Commonly used as an intermediate for further modifications, such as amidation or hydrolysis .

2-(Dimethylamino)ethyl p-(Butylamino) Benzoate

  • Molecular Formula : C₁₅H₂₄N₂O₂
  • Key Differences: Substituents: Combines a butylamino group on the benzoate with a dimethylaminoethyl ester. Physicochemical Properties: Increased lipophilicity due to the butyl chain, which may enhance CNS penetration but reduce aqueous solubility .

DMAE p-Acetamidobenzoate

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Key Differences: Functionalization: Incorporates an acetamido group on the benzoic acid, enhancing stability against enzymatic degradation compared to unsubstituted analogs. Pharmacological Relevance: Similar dimethylaminoethyl esters are explored for neuroprotective or cognitive-enhancing effects .

Structural and Pharmacological Insights

Structural Modifications and Bioactivity

  • Dimethylaminoethyl Group: Enhances basicity and solubility via protonation at physiological pH.
  • Pyrazole vs. Other Heterocycles: Pyrazole rings offer rigidity and hydrogen-bonding capabilities, which may improve target selectivity compared to cyclohexanol or benzodiazepine derivatives (e.g., ).

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity Insights
Target Compound C₁₄H₁₇N₃O₂ Dimethylaminoethyl, benzoic acid Potential CNS modulation
4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)benzoic acid C₁₂H₁₀F₂N₂O₂ Difluoroethyl Higher toxicity
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate C₁₂H₁₂N₂O₂ Methyl ester Prodrug potential

Table 2. Hazard Profiles

Compound Name Hazard Statements (GHS) Precautionary Measures
Target Compound Not specified in evidence Likely requires standard lab handling
4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)benzoic acid H315, H319, H335 Avoid inhalation; use PPE

Biological Activity

4-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid, also known by its CAS number 1206970-25-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1206970-25-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects. For instance, in a study evaluating aminopyrazole derivatives, it was found that compounds similar to this one demonstrated substantial inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, with minimal toxicity observed in normal fibroblast cells .

Cell Line Growth Inhibition (%) Notes
HepG254.25Liver cancer cells
HeLa38.44Cervical cancer cells
GM-611480.06Normal fibroblasts

The compound's structure plays a critical role in its activity; modifications at specific positions can significantly alter its efficacy against cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Studies involving various pyrazole derivatives indicated that certain modifications can enhance anti-inflammatory activity. For example, the introduction of specific substituents at the pyrazole core has been linked to improved therapeutic outcomes in inflammation models .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's structural features contribute to its bioavailability and therapeutic potential .

Toxicity Studies

Toxicity assessments have shown that while the compound exhibits significant biological activity, it also maintains a degree of selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Case Studies

  • Study on HepG2 and HeLa Cells :
    • Objective: To evaluate the antiproliferative effects of aminopyrazole derivatives.
    • Findings: The compound demonstrated significant growth inhibition in HepG2 and HeLa cell lines with minimal impact on normal cells, suggesting a potential for targeted cancer therapy .
  • Anti-inflammatory Evaluation :
    • Objective: To assess the anti-inflammatory properties of pyrazole derivatives.
    • Findings: Certain derivatives exhibited pronounced anti-inflammatory effects in vitro, indicating that modifications at the pyrazole core can enhance therapeutic efficacy against inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid, and how can intermediates be characterized?

Methodological Answer: A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. For example, intermediates such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are synthesized via cyclocondensation, followed by hydrolysis to yield the carboxylic acid derivative . Key characterization techniques include:

  • FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to resolve substituents on the pyrazole ring and dimethylaminoethyl chain.
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. How can solubility and stability of this compound be systematically evaluated for in vitro assays?

Methodological Answer:

  • Solubility: Test in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect aggregation or precipitation. Reference the protocol for structurally similar compounds in proteomics studies .
  • Stability: Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and monitor degradation via HPLC over 72 hours.

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. inactive results) be resolved for derivatives of this compound?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects. To address this:

  • Reproducibility: Validate assays using standardized protocols, such as those for hydrazone derivatives of pyrazole-benzoic acids tested against Staphylococcus aureus and Candida albicans .
  • Structure-Activity Relationship (SAR): Compare substituents (e.g., electron-withdrawing groups on the phenyl ring) using molecular docking to predict binding affinity to microbial targets.
  • Control Experiments: Include positive controls (e.g., fluconazole for antifungal assays) and assess cytotoxicity in mammalian cell lines to rule off-target effects.

Q. What computational methods are recommended to predict the environmental fate of this compound?

Methodological Answer: Adopt methodologies from environmental chemistry projects like INCHEMBIOL , which evaluate:

  • Partition Coefficients (LogP): Predict bioaccumulation potential using software like EPI Suite.
  • Degradation Pathways: Simulate hydrolysis/oxidation using density functional theory (DFT) to identify vulnerable sites (e.g., dimethylaminoethyl chain) .
  • Ecotoxicity: Use QSAR models to estimate LC₅₀ values for aquatic organisms, referencing structural analogs in environmental studies .

Q. How can spectral data (e.g., NMR, IR) discrepancies between synthetic batches be investigated?

Methodological Answer:

  • Impurity Profiling: Use preparative HPLC to isolate minor components and characterize them via LC-MS/MS.
  • Crystallography: Resolve structural ambiguities (e.g., tautomerism in pyrazole rings) by growing single crystals and performing X-ray diffraction, as demonstrated for 3-methyl-1-phenyl-pyrazole derivatives .
  • Variable Temperature NMR: Detect dynamic processes (e.g., rotation of the dimethylaminoethyl group) that may cause signal splitting .

Q. What strategies optimize the yield of the dimethylaminoethyl side chain during synthesis?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the dimethylamino group using Boc anhydride to prevent side reactions during coupling steps.
  • Catalysis: Use Pd(OAc)₂/Xantphos for Ullmann-type coupling of the ethylamine moiety to the pyrazole ring, as seen in 2-pyrazol-1-yl-ethylamine synthesis .
  • Reaction Monitoring: Track intermediates in real-time using in-situ FTIR to optimize reaction time and temperature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.